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Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

cat. No.: B114323

An In-Depth Technical Guide to 4-(2,3-Dimethylphenoxy)aniline for Drug Development
Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(2,3-Dimethylphenoxy)aniline,
a diaryl ether amine of significant interest in medicinal chemistry and materials science. The
document elucidates its chemical identity, physicochemical properties, and detailed synthesis
methodologies, with a focus on the Ullmann condensation. We explore the rationale behind
experimental choices, offering insights grounded in established chemical principles.
Furthermore, this guide discusses the potential applications of this scaffold in drug discovery,
particularly as a key intermediate for synthesizing bioactive molecules. The content is
structured to serve as a practical resource for researchers, chemists, and professionals
engaged in drug development and organic synthesis.

Introduction: The Significance of the Diaryl Ether
Amine Scaffold

The diaryl ether moiety is a privileged scaffold in medicinal chemistry, forming the structural
core of numerous therapeutic agents and biologically active compounds. Its unique
conformational flexibility, combined with its metabolic stability, makes it an attractive linker or
core element in drug design. When coupled with an aniline functional group, as in 4-(2,3-
Dimethylphenoxy)aniline, the resulting molecule becomes a versatile building block. The
primary aromatic amine serves as a crucial synthetic handle for a wide array of chemical
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transformations, including amide bond formation, sulfonylation, and carbon-nitrogen cross-
coupling reactions.

Aniline derivatives are foundational in the development of pharmaceuticals, from kinase
inhibitors in oncology to agents targeting cardiovascular diseases.[1][2] The specific
substitution pattern of 4-(2,3-Dimethylphenoxy)aniline, featuring a dimethylated phenyl ring,
offers a unique steric and electronic profile that can be exploited to fine-tune a drug candidate's
selectivity, potency, and pharmacokinetic properties. This guide aims to provide a detailed
examination of this high-value compound from a senior application scientist's perspective.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its
application in research and development.

Nomenclature and Identifiers
e |[UPAC Name: 4-(2,3-dimethylphenoxy)aniline[3]

Synonyms: Benzenamine, 4-(2,3-dimethylphenoxy)-; 4-[(2,3-dimethylphenyl)oxy]aniline[3][4]

CAS Number: 155106-50-6[3][4]

Molecular Formula: C14aH1sNO[3][5]

InChl Key: INUXBJVAWDBGIB-UHFFFAOY SA-N[3]

Chemical Structure

Caption: Chemical structure of 4-(2,3-Dimethylphenoxy)aniline.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the
compound. These parameters are critical for predicting its behavior in various solvents, its
potential for membrane permeability, and its suitability for different reaction conditions.
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Property Value Source

Molecular Weight 213.27 g/mol [31[5]

Exact Mass 213.115364 Da [3]
Typically a solid at room

Appearance [4]
temperature.

Topological Polar Surface Area

35.3 Az (3]
(TPSA)

. Moderately soluble in organic
Solubility . [4]
solvents.

Synthesis Methodologies: Constructing the Diaryl
Ether Core

The central challenge in synthesizing 4-(2,3-Dimethylphenoxy)aniline lies in the formation of
the diaryl ether (C-O) bond. Two primary transition metal-catalyzed cross-coupling reactions
are dominant in this field: the Ullmann condensation and the Buchwald-Hartwig amination.
While the Buchwald-Hartwig reaction often offers milder conditions, the Ullmann condensation
remains a robust and cost-effective method, particularly for large-scale synthesis.[6][7][8][9]

This guide will focus on a protocol based on the Ullmann condensation, a copper-catalyzed
reaction between a phenol and an aryl halide.[7][10]

Synthetic Workflow: Ullmann Condensation Approach

The synthesis involves the coupling of 2,3-dimethylphenol with 4-bromo-1-nitrobenzene,
followed by the reduction of the nitro group to an amine. The nitro group serves as a potent
electron-withdrawing group, activating the aryl halide for nucleophilic aromatic substitution,
which is the key step in the Ullmann reaction.
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Caption: Workflow for the synthesis of 4-(2,3-Dimethylphenoxy)aniline.

Detailed Experimental Protocol: A Self-Validating
System

This protocol is designed to be self-validating, incorporating purification and analytical steps to
ensure the identity and purity of the final product.

Step 1: Synthesis of 1-(2,3-Dimethylphenoxy)-4-nitrobenzene via Ullmann Condensation

e Reactor Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethylphenol (1.0 eq.), 4-bromo-1-
nitrobenzene (1.05 eq.), potassium carbonate (K2COs, 2.0 eq.), and copper(l) iodide (Cul,
0.1 eq.).

o Causality: An inert atmosphere (nitrogen) is crucial to prevent the oxidation of the copper
catalyst and the phenolate intermediate. K2CO:s is the base used to deprotonate the
phenol, forming the reactive potassium phenolate nucleophile. A slight excess of the aryl
halide ensures complete consumption of the limiting phenol. Copper(l) is the active
catalyst for this C-O bond formation.[11]
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e Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask.

o Causality: These solvents effectively dissolve the reactants and can withstand the high
temperatures (typically 150-200 °C) required for the Ullmann reaction to proceed at a
reasonable rate.[10]

o Reaction: Heat the reaction mixture to 160 °C and maintain for 12-24 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

o Causality: The high temperature is necessary to overcome the activation energy of the C-
O coupling step. TLC allows for visual confirmation of the consumption of starting
materials and the formation of the product.

o Workup and Purification: a. Cool the mixture to room temperature and pour it into a beaker of
ice water, which will precipitate the crude product. b. Filter the solid, wash with water, and
then with a small amount of cold ethanol to remove residual DMF. c. Recrystallize the crude
solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2,3-
Dimethylphenoxy)-4-nitrobenzene.

o Validation: The purity of the intermediate should be confirmed by melting point analysis
and spectroscopic methods (*H NMR, 13C NMR).

Step 2: Reduction of the Nitro Group

» Reactor Setup: Dissolve the purified 1-(2,3-Dimethylphenoxy)-4-nitrobenzene (1.0 eq.) from
Step 1 in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

e Reduction: Add tin(Il) chloride dihydrate (SnClz, 4-5 eq.) and concentrated hydrochloric acid
(HCI). Stir the mixture at room temperature or with gentle heating (50-60 °C) until the
reaction is complete (monitored by TLC).

o Causality: The SnCl2/HCI system is a classic and effective method for the reduction of
aromatic nitro groups to primary amines. Alternatively, catalytic hydrogenation (Hz gas with
a Palladium on carbon catalyst) can be used, which is often cleaner but requires
specialized equipment.
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o Workup and Purification: a. Cool the reaction mixture and carefully neutralize the excess acid
by adding a saturated aqueous solution of sodium bicarbonate (NaHCOs) or sodium
hydroxide (NaOH) until the solution is basic (pH > 8). b. Extract the aqueous layer multiple
times with an organic solvent such as ethyl acetate. c. Combine the organic layers, wash
with brine, dry over anhydrous sodium sulfate (Na2SOa), and filter. d. Remove the solvent
under reduced pressure using a rotary evaporator to yield the crude product. e. Purify the
final compound, 4-(2,3-Dimethylphenoxy)aniline, using column chromatography on silica

gel.

o Validation: The final product's identity and purity must be rigorously confirmed using *H
NMR, 8C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography
(HPLC).

Potential Applications in Drug Discovery

The 4-(2,3-Dimethylphenoxy)aniline scaffold is a valuable starting point for the synthesis of a
diverse range of potential drug candidates. The primary amine provides a nucleophilic site for
derivatization, allowing for the exploration of a large chemical space.

¢ Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core
that binds within the ATP-binding pocket of the target kinase. The 4-(2,3-
Dimethylphenoxy)aniline can be readily acylated or coupled with heterocyclic systems to
mimic this binding motif. The 2,3-dimethylphenoxy group can occupy adjacent hydrophobic
pockets, potentially enhancing binding affinity and selectivity.

o GPCR Modulators: The diaryl ether structure can be found in antagonists for G-protein
coupled receptors (GPCRSs). The flexibility of the ether linkage allows the two aromatic rings
to adopt optimal orientations for receptor binding.

o Antimicrobial/Antiviral Agents: The lipophilic nature of the dimethylphenoxy group combined
with the hydrogen-bonding capability of the aniline can be exploited in the design of agents
that disrupt microbial membranes or inhibit viral enzymes.

The structural motif of 2-substituted anilines has been successfully utilized in the development
of potent dual inhibitors for targets like Mer and c-Met kinases, highlighting the therapeutic
potential of this chemical class.[1]
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Conclusion

4-(2,3-Dimethylphenoxy)aniline is more than a simple chemical; it is a strategically designed
building block for advanced organic synthesis. Its robust synthesis via established methods like
the Ullmann condensation, combined with the versatile reactivity of its aniline functional group,
makes it an invaluable asset for drug discovery programs. This guide has provided the
foundational knowledge, from physicochemical properties to a detailed, validated synthesis
protocol, required for researchers and scientists to effectively utilize this compound in their
pursuit of novel therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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